3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine
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Overview
Description
3-methyl-4-(naphthalen-1-ylmethoxy)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazo and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the naphthalene moiety further enhances its chemical properties, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(naphthalen-1-ylmethoxy)-3H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a multi-component reaction involving a β-ketoester, an aldehyde, and ammonia.
Introduction of the Naphthalen-1-ylmethoxy Group: This step involves the reaction of the imidazo[4,5-c]pyridine core with naphthalen-1-ylmethanol under suitable conditions, such as the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(naphthalen-1-ylmethoxy)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOMe or KOtBu in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, amines.
Substitution: Various substituted imidazo[4,5-c]pyridines.
Scientific Research Applications
3-methyl-4-(naphthalen-1-ylmethoxy)-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with specific proteins and enzymes.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-methyl-4-(naphthalen-1-ylmethoxy)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The naphthalene moiety enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-bromoimidazo[1,2-a]pyridine: Similar in structure but contains a bromine atom instead of the naphthalen-1-ylmethoxy group.
N-(pyridin-2-yl)amides: Contains a pyridine ring but lacks the imidazo ring and naphthalene moiety.
Uniqueness
3-methyl-4-(naphthalen-1-ylmethoxy)-3H-imidazo[4,5-c]pyridine is unique due to the presence of both the imidazo and pyridine rings, along with the naphthalene moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
CAS No. |
87034-91-1 |
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Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-methyl-4-(naphthalen-1-ylmethoxy)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C18H15N3O/c1-21-12-20-16-9-10-19-18(17(16)21)22-11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,12H,11H2,1H3 |
InChI Key |
LWQNJEJAZZTSEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)OCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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